molecular formula C18H13NO B157657 N-Pyren-2-ylacetamide CAS No. 1732-14-5

N-Pyren-2-ylacetamide

Cat. No. B157657
CAS RN: 1732-14-5
M. Wt: 259.3 g/mol
InChI Key: FODXCWHSOLTOJH-UHFFFAOYSA-N
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Description

N-Pyren-2-ylacetamide is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields of research. This compound is classified as an amide, and its chemical structure consists of a pyrene ring attached to an acetamide group. The synthesis of this compound is relatively simple and can be accomplished using a variety of methods. In

Scientific Research Applications

N-Pyren-2-ylacetamide has been investigated for its potential applications in various fields of research. One of the most promising areas of research involves the use of this compound as a fluorescent probe for the detection of DNA damage. This compound has been shown to selectively bind to damaged DNA, allowing for the detection and quantification of DNA damage in cells. This compound has also been investigated for its potential applications in the field of organic electronics. This compound has been shown to exhibit excellent charge transport properties, making it a promising candidate for use in electronic devices.

Mechanism of Action

The mechanism of action of N-Pyren-2-ylacetamide is not fully understood. However, it is believed that this compound binds to DNA through intercalation, a process in which the compound inserts itself between the base pairs of the DNA helix. This binding is thought to occur selectively to damaged DNA, allowing for the detection and quantification of DNA damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well understood. However, this compound has been shown to be non-toxic to cells at concentrations commonly used in research experiments. Additionally, this compound has been shown to be stable under a variety of conditions, making it a promising candidate for use in various research applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-Pyren-2-ylacetamide in lab experiments is its ability to selectively bind to damaged DNA, allowing for the detection and quantification of DNA damage in cells. Additionally, this compound exhibits excellent charge transport properties, making it a promising candidate for use in electronic devices. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research involving N-Pyren-2-ylacetamide. One area of research involves the development of new fluorescent probes based on the structure of this compound for the detection of DNA damage. Another area of research involves the use of this compound in the development of new electronic devices. Finally, there is also potential for the use of this compound in the field of drug delivery, as this compound has been shown to exhibit good biocompatibility and stability under a variety of conditions.
Conclusion:
This compound is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields of research. This compound has been investigated for its potential applications as a fluorescent probe for the detection of DNA damage, as well as its potential use in the field of organic electronics. While the mechanism of action and physiological effects of this compound are not fully understood, this compound has been shown to be non-toxic to cells at concentrations commonly used in research experiments. Additionally, this compound exhibits excellent charge transport properties and is stable under a variety of conditions, making it a promising candidate for use in various research applications.

Synthesis Methods

The synthesis of N-Pyren-2-ylacetamide can be achieved through a variety of methods. One of the most common methods involves the reaction of pyrene-2-carboxylic acid with thionyl chloride to form pyrene-2-chloride. This intermediate compound is then reacted with acetamide to form this compound. Another method involves the reaction of pyrene-2-carboxylic acid with acetic anhydride and pyridine to form N-acetylpyrene-2-carboxamide, which is then converted to this compound through the use of thionyl chloride.

properties

CAS RN

1732-14-5

Molecular Formula

C18H13NO

Molecular Weight

259.3 g/mol

IUPAC Name

N-pyren-2-ylacetamide

InChI

InChI=1S/C18H13NO/c1-11(20)19-16-9-14-7-5-12-3-2-4-13-6-8-15(10-16)18(14)17(12)13/h2-10H,1H3,(H,19,20)

InChI Key

FODXCWHSOLTOJH-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC2=C3C(=C1)C=CC4=C3C(=CC=C4)C=C2

Canonical SMILES

CC(=O)NC1=CC2=C3C(=C1)C=CC4=C3C(=CC=C4)C=C2

Other CAS RN

1732-14-5

synonyms

N-(Pyren-2-yl)acetamide

Origin of Product

United States

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